
2-methylbenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . It’s known that triazole derivatives have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the methylbenzyl and p-tolyl groups attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. The 1,2,3-triazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For instance, the presence of the 1,2,3-triazole ring could contribute to its stability and reactivity .Scientific Research Applications
Triazoles, including 2-methylbenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate, represent a class of five-membered heterocyclic compounds notable for their diverse biological activities. This versatility arises from the potential for various structural modifications while maintaining the core carbon and nitrogen atom framework. Triazoles have been extensively researched for their pharmacological properties, leading to their incorporation into new drug developments across multiple therapeutic areas (Ferreira et al., 2013).
Applications in Corrosion Inhibition
Specific triazole derivatives, such as tolyltriazole, have demonstrated effectiveness in inhibiting the corrosion of copper and brass in various environments. This application highlights the chemical stability and protective capability of triazole compounds, making them valuable in extending the lifespan of metal components in industrial settings (Walker, 1976).
Environmental and Synthetic Applications
Triazoles have also been implicated in environmental science, particularly concerning the degradation and behavior of parabens, a class of preservatives to which triazoles can be structurally related. Research into the environmental impact, fate, and behavior of these compounds contributes to understanding their ecological footprint and potential as biodegradable alternatives (Haman et al., 2015). Additionally, the synthetic versatility of triazoles enables the development of novel compounds with potential therapeutic applications, further underscoring their significance in medicinal chemistry and environmental sustainability (Rosales-Hernández et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-methylphenyl)methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-8-10-17(11-9-13)22-15(3)18(20-21-22)19(23)24-12-16-7-5-4-6-14(16)2/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBGUXLOIIMJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

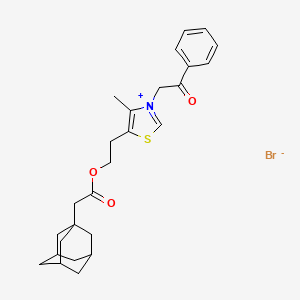

![(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940139.png)
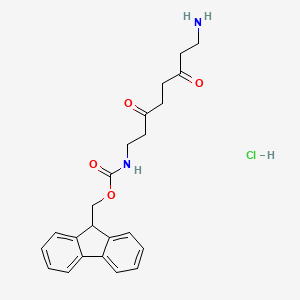

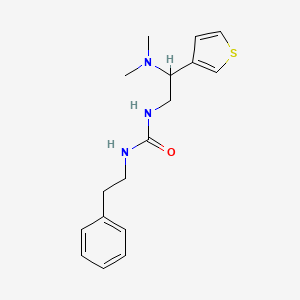
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2940144.png)
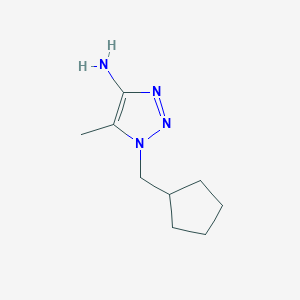
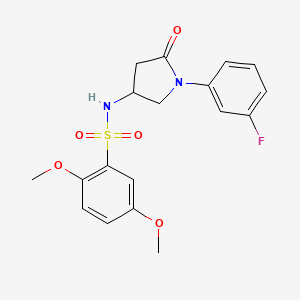

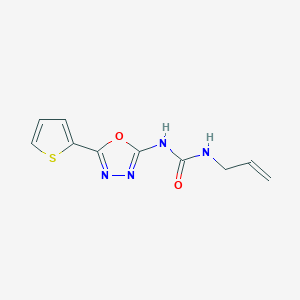
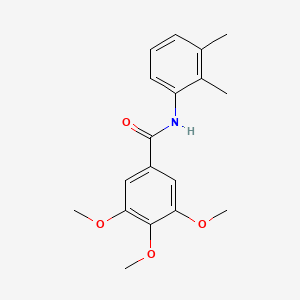
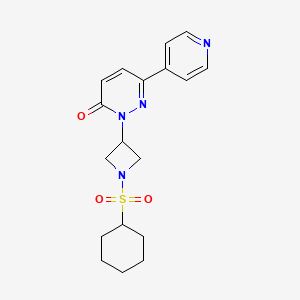
![2-amino-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2940156.png)